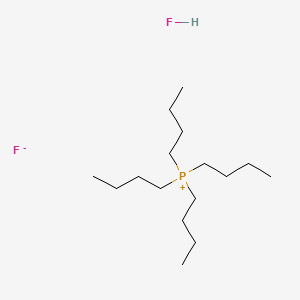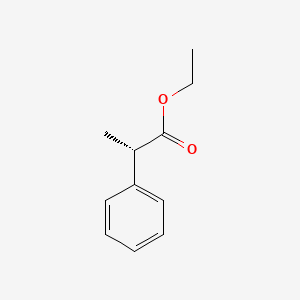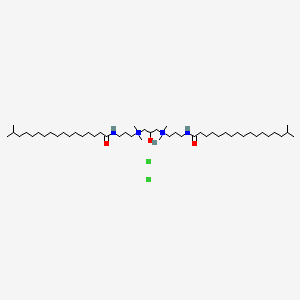
Zearalenon-4-Sulfat-Ammoniumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zearalenone 4-Sulfate Ammonium Salt is a derivative of zearalenone, a mycotoxin produced by Fusarium species. This compound is known for its xenoestrogenic properties, meaning it can mimic estrogen in biological systems. Zearalenone and its derivatives, including Zearalenone 4-Sulfate Ammonium Salt, are significant contaminants in crops and cereal-based products, posing potential health risks to humans and animals .
Wissenschaftliche Forschungsanwendungen
Zearalenone 4-Sulfate Ammonium Salt has several scientific research applications:
Wirkmechanismus
Target of Action
Zearalenone 4-Sulfate Ammonium Salt is a derivative of Zearalenone, a mycotoxin produced by some species of Fusarium . The primary targets of Zearalenone and its derivatives are estrogen receptors . These receptors play a crucial role in the reproductive system and other physiological processes.
Mode of Action
Despite its nonsteroidal structure, Zearalenone and its derivatives can bind to estrogen receptors This binding mimics the action of estrogen, leading to a variety of physiological changes
Biochemical Pathways
Zearalenone is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications .
Pharmacokinetics
Studies on related compounds suggest that they form stable complexes with albumins, affecting their toxicokinetics . Albumin binding may be partly responsible for the high variations in the toxicokinetics of Zearalenone and its derivatives .
Result of Action
The binding of Zearalenone and its derivatives to estrogen receptors can lead to reproductive disorders, genotoxicity, hepatotoxicity, teratogenicity, and immunotoxicity
Action Environment
Environmental factors can influence the action, efficacy, and stability of Zearalenone 4-Sulfate Ammonium Salt. For instance, Zearalenone is heat stable and can withstand storage, milling, cooking, and other processing steps
Biochemische Analyse
Biochemical Properties
It is known that Zearalenone and its derivatives can interact with certain mycotoxins, affecting their toxicokinetics .
Cellular Effects
Zearalenone, the parent compound, is known to bind to estrogen receptors, causing reproductive disorders, as well as potential genotoxic, hepatotoxic, teratogenic, and immunotoxic effects .
Molecular Mechanism
Zearalenone, the parent compound, is known to bind to estrogen receptors .
Metabolic Pathways
Zearalenone, the parent compound, is extensively biotransformed in mammals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zearalenone 4-Sulfate Ammonium Salt can be synthesized through a series of chemical reactions. One common method involves the reaction of zearalenone with sulfur trioxide-pyridine complex in an inert atmosphere, followed by neutralization with ammonium hydroxide to yield the ammonium salt form . The reaction typically occurs in methanol at room temperature, with zinc and ammonium formate as additional reagents .
Industrial Production Methods
Industrial production of Zearalenone 4-Sulfate Ammonium Salt follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as silica gel chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Zearalenone 4-Sulfate Ammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide-pyridine complex, ammonium hydroxide, zinc, and ammonium formate. The reactions typically occur in solvents like methanol under inert atmospheres .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Zearalenone 4-Sulfate Ammonium Salt .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zearalenone: The parent compound, known for its estrogenic effects.
α-Zearalenol and β-Zearalenol: Reduced derivatives of zearalenone with similar estrogenic properties.
Zearalanone: Another reduced derivative with estrogenic activity.
Zearalenone-14-Glucoside: A conjugated derivative formed in plants.
Uniqueness
Zearalenone 4-Sulfate Ammonium Salt is unique due to its sulfate group, which influences its solubility, reactivity, and interactions with biological molecules. This uniqueness makes it a valuable compound for studying the toxicokinetics and biological effects of zearalenone derivatives .
Eigenschaften
CAS-Nummer |
1439328-85-4 |
|---|---|
Molekularformel |
C₁₈H₂₅NO₈S |
Molekulargewicht |
415.46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


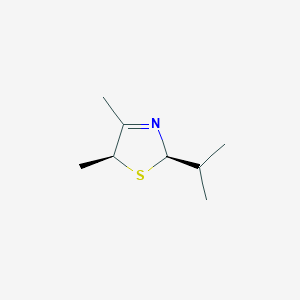
![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)
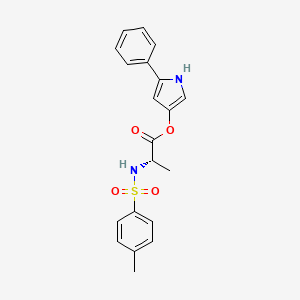
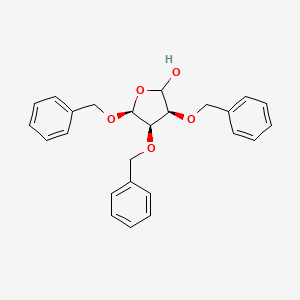
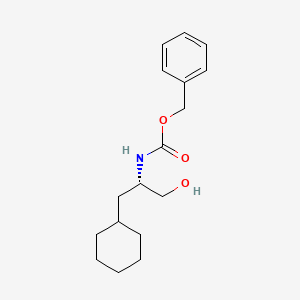
![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)
